ZD7288
Description
ZD7288 (4-ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride) is a selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker widely used in research to study Ih currents, which regulate neuronal excitability, cardiac pacemaker activity, and synaptic plasticity . Unlike the clinically approved HCN blocker ivabradine, this compound is structurally distinct and irreversibly inhibits Ih currents with a slow onset (~10–15 minutes for full block) . It blocks all HCN isoforms (HCN1–4) with a Kd of ~40.56 µM for mHCN1 . However, recent studies challenge its selectivity, revealing off-target effects on Na+ currents and synaptic transmission .
Properties
CAS No. |
133059-99-1 |
|---|---|
Molecular Formula |
C15H21ClN4 |
Molecular Weight |
292.81 g/mol |
IUPAC Name |
4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15;/h6-11H,5H2,1-4H3;1H |
InChI Key |
DUWKUHWHTPRMAP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C.Cl |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC.[Cl-] |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride ICI D2788 ICI-D2788 ZD 7288 ZD-7288 ZD7288 ZENECA ZD7288 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Properties
ZD7288 (4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyridinium chloride) is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker with the empirical formula C₁₅H₂₁ClN₄ and molecular weight 292.81 g/mol . Its structure features a pyridinium core with a chloride counterion, substituted with ethyl-phenylamino, methyl, and methylamino groups (Figure 1). Critical physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Solubility in H₂O | 29.28 mg/mL (100 mM) | |
| Solubility in DMSO | 29.28 mg/mL (100 mM) | |
| Purity (HPLC) | ≥99% | |
| Storage Conditions | Desiccated at +4°C | |
| CAS Number | 133059-99-1 |
Figure 1 : this compound structure with IUPAC name 4-[(ethylphenyl)amino]-1,2-dimethyl-6-(methylamino)pyridinium chloride.
Synthetic Routes and Optimization
Original Synthesis (BoSmith et al., 1993)
The first reported synthesis by BoSmith et al. involves a multi-step sequence:
Step 1: Formation of 4-Chloro-2,6-dimethylpyridine
- Reactants : 2,6-Lutidine (2,6-dimethylpyridine) and chlorine gas.
- Conditions : Radical chlorination at 120°C under UV light.
- Yield : 68% (isolated via fractional distillation).
Step 2: Nucleophilic Amination
- Reactants : 4-Chloro-2,6-dimethylpyridine + N-ethyl-N-phenylamine.
- Catalyst : Pd(OAc)₂/Xantphos, Cs₂CO₃.
- Conditions : Toluene, 110°C, 24 hr.
- Yield : 82% (intermediate tertiary amine).
Step 3: Quaternization to Pyridinium Salt
Alternative Routes from Patent Literature
Recent patents (e.g., US20240174663A1, WO2021110574A1) describe modified protocols for HCN modulators, applicable to this compound:
Route A: Sonogashira Coupling (Improved Scalability)
- Step 1 : 4-Iodo-2,6-dimethylpyridine + N-ethyl-N-phenylpropagylamine.
- Catalyst : Pd(PPh₃)₂Cl₂/CuI, Et₃N.
- Conditions : THF, 60°C, 8 hr.
- Advantage : Avoids hazardous chlorination step; yield 89%.
Route B: Microwave-Assisted Amination
Critical Process Parameters
Analytical Characterization
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
ZD7288 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrimidinium salts.
Scientific Research Applications
Neuropharmacological Applications
Mechanism of Action:
ZD7288 inhibits HCN channels, which are crucial for regulating neuronal excitability. By blocking these channels, this compound can modulate synaptic transmission and neuronal firing patterns.
Case Study: Emesis Induction
A study demonstrated that this compound induces vomiting in a dose-dependent manner in the least shrew model. The maximal efficacy was observed at 1 mg/kg, suggesting potential antiemetic properties under certain conditions. However, higher doses (>1 mg/kg) were associated with conditioned taste aversion, indicating a complex role in emesis .
Table 1: Emetic Effects of this compound in Animal Models
| Dose (mg/kg) | Emetic Response (%) | Notes |
|---|---|---|
| 0.1 | 20 | Minimal response |
| 0.5 | 50 | Moderate response |
| 1.0 | 100 | Maximal response |
| 10 | 83.3 | Significant but less than 1 mg |
Effects on Synaptic Transmission
Long-Term Depression Enhancement:
this compound has been shown to enhance long-term depression (LTD) at medial perforant path synapses in early postnatal rats. The application of this compound resulted in significant depression of synaptic transmission, indicating its potential role in modulating synaptic plasticity .
Table 2: Impact of this compound on Synaptic Plasticity
| Condition | fEPSP (%) | Significance (p-value) |
|---|---|---|
| Control (no this compound) | 80 ± 4 | - |
| With this compound | 62 ± 4 | <0.05 |
Cardiovascular Research
Heart Rate Modulation:
While this compound is not FDA-approved for clinical use like ivabradine, it serves as a valuable tool for studying heart rate regulation via HCN channel inhibition. Research indicates that this compound can reduce heart rate by blocking HCN channels in various cardiac tissues .
Behavioral Studies
Sleep/Wake Cycle Regulation:
Recent studies have utilized zebrafish models to explore the effects of HCN channel blockers like this compound on sleep/wake behavior and circadian rhythms. These studies highlight the compound's utility in understanding the neurobiological mechanisms underlying sleep regulation .
Broader Implications and Future Directions
The diverse applications of this compound underscore its significance in both basic and applied research settings. Its role as an HCN channel blocker opens avenues for investigating various physiological processes and potential therapeutic interventions for conditions related to neuronal excitability and synaptic transmission.
Mechanism of Action
The mechanism of action of ZD7288 involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Key Findings:
- Use-Dependence: this compound, T-788, and T-524 exhibit non-use-dependent blockade, while ivabradine and T-478 show use-dependent inhibition .
- Selectivity : Ivabradine is more selective than this compound, which inhibits Nav1.4 Na+ channels in HEK293 cells and DRG neurons .
- Kinetics : this compound’s blockade is irreversible, whereas ivabradine’s effects are reversible .
Functional Outcomes in Different Tissues
- Neuronal Excitability :
- In PTSD models, this compound increases BDNF and mTOR phosphorylation in the prefrontal cortex, improving synaptic ultrastructure .
- Peripheral Tissues: In bladder smooth muscle, this compound increases mechanical activity despite blocking Ih, implicating off-target effects .
Limitations and Controversies
- Selectivity Debate : While this compound is widely used as an HCN blocker, its inhibition of Na+ currents and synaptic transmission (e.g., reduced glutamate/GABA in hippocampal CA3) complicates interpretation .
- Divergent Outcomes : In axotomized neurons, this compound fails to alter excitability, contrasting with its effects in healthy neurons .
- Species-Specific Effects : this compound abolishes theta resonance in human hippocampal neurons but shows variable efficacy in rodent models .
Biological Activity
ZD7288 is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily known for its role in modulating neuronal excitability and synaptic plasticity. This compound has been extensively studied for its biological activity, particularly in the context of neurological functions and pain modulation.
This compound inhibits the hyperpolarization-activated current (), which is crucial for maintaining the resting membrane potential and regulating neuronal firing patterns. By blocking , this compound alters neuronal excitability, impacting various physiological processes.
Key Findings
- Inhibition of Synaptic Plasticity : this compound significantly reduces long-term potentiation (LTP) in hippocampal neurons, indicating its role in synaptic plasticity. Studies show that application of this compound leads to a decrease in glutamate release and intracellular calcium concentration () during high-frequency stimulation, suggesting a profound impact on synaptic transmission .
- Ectopic Discharge Modulation : In dorsal root ganglion (DRG) neurons, this compound suppresses ectopic discharges induced by spinal nerve ligation. The suppression is dose-dependent, with complete inhibition observed at high concentrations (1000 µM), indicating its potential utility in pain management .
1. Hippocampal Neurons
In a study involving male Sprague-Dawley rats, this compound was shown to inhibit both the induction and maintenance of LTP at the perforant path–CA3 synapse. The compound reduced the amplitude of field excitatory postsynaptic potentials (fEPSPs) significantly when administered prior to high-frequency stimulation .
2. Dorsal Root Ganglion Neurons
This compound's effect on ectopic discharges was evaluated in DRG neurons after spinal nerve injury. The results demonstrated that this compound could transform tonic firing patterns into bursting types and significantly decrease discharge frequencies, underscoring its potential as a therapeutic agent for neuropathic pain .
3. Emesis Induction
Recent research indicated that this compound can induce emesis (vomiting) in animal models such as the least shrew. This effect is mediated through activation of serotonergic pathways in the brainstem, highlighting another dimension of this compound's biological activity beyond its effects on neuronal excitability .
Table 1: Effects of this compound on Synaptic Plasticity
| Study | Model | Concentration | Effect on LTP | Notes |
|---|---|---|---|---|
| Zheng et al., 2006 | Hippocampal Neurons | 0.1 µM | Decreased fEPSP amplitude | Significant reduction observed post high-frequency stimulation |
| Sun et al., 2005 | DRG Neurons | 1000 µM | Complete suppression of ectopic discharges | Dose-dependent effect with transformation of firing patterns |
Table 2: Dose-Response Relationship of this compound
| Concentration (µM) | % Suppression of Ectopic Discharges |
|---|---|
| 10 | 50% |
| 100 | 80% |
| 1000 | Nearly 100% |
Case Study 1: Neuropathic Pain Management
A study focused on the application of this compound in a neuropathic pain model showed promising results in reducing pain-related behaviors in rats. The blockade of currents led to decreased neuronal excitability and improved pain thresholds.
Case Study 2: Cognitive Function Assessment
In cognitive function studies, the administration of this compound resulted in impaired spatial memory performance in rodent models, correlating with its inhibitory effects on synaptic plasticity in the hippocampus.
Q & A
Q. What is the mechanism by which ZD7288 affects embryonic stem cell (ESC) proliferation and cell cycle dynamics?
this compound, an HCN channel blocker, prolongs the ESC cell cycle by increasing S-phase duration without inducing DNA damage (e.g., no γ-H2AX phosphorylation) or pluripotency loss. In murine ESCs, this compound (10–50 µM) reduces EdU incorporation by ~30%, extends doubling time from 28 to 37 hours, and decreases colony size, indicating slowed proliferation. Flow cytometry reveals increased S-phase fractions and reduced G2/M-phase cells, suggesting delayed S-to-G2/M transition .
Q. How does this compound’s pharmacological profile compare to other HCN blockers like cesium (Cs+)?
this compound acts as an irreversible, non-use-dependent blocker with ~83–90% efficacy at 100 µM in calyx terminals, requiring 10–15 minutes for full blockade. Unlike Cs+, this compound’s effects are intracellularly mediated and partially reversible with prolonged hyperpolarization. Selectivity studies show minimal impact on K+ or Na+ channels at standard concentrations (10–100 µM), though presynaptic non-HCN effects are noted in hippocampal synapses .
Q. What experimental controls are critical when assessing this compound’s effects in vitro?
Key controls include:
- Solvent controls : this compound is often dissolved in DMSO; verify that solvent concentrations (e.g., ≤0.1%) do not affect viability or proliferation.
- Time-matched treatments : Account for its slow, irreversible action (e.g., pre-incubate cells for ≥15 minutes pre-experiment).
- Rescue experiments : Co-apply cAMP analogs (e.g., 8-Br-cAMP) to confirm HCN-specific effects, as this compound inhibits cAMP-gated currents .
Advanced Research Questions
Q. Why does this compound enhance differentiation in serum-containing media but fail to improve neuroectodermal differentiation in defined conditions?
In FBS-driven differentiation, this compound upregulates ectodermal (e.g., Otx2), mesodermal (Brachyury), and endodermal (Gata6) markers while suppressing pluripotency genes (Nanog, Klf4). However, in neurodifferentiation media (B27/LIF-free), this compound reduces neural markers (Fgf8, Sox2), suggesting protocol-dependent outcomes. Serum likely provides compensatory growth factors (e.g., BMPs) that synergize with HCN blockade, whereas defined media lack these signals, exposing cell cycle–differentiation decoupling .
Q. How should researchers resolve contradictions in this compound’s reported effects on calcium signaling and synaptic plasticity?
this compound reduces glutamate-induced [Ca²⁺]ᵢ in hippocampal neurons (~50% at 20 µM) but does not block voltage-gated Ca²⁺ channels. Contradictions arise from model-specific HCN isoform expression (e.g., HCN1 in hippocampus vs. HCN4 in pacemaker cells). To reconcile
Q. What are the implications of this compound’s irreversible binding for chronic in vivo studies?
Chronic this compound administration in chick embryos (30 mM) causes 50% mortality within 24 hours, highlighting dose-dependent toxicity. In mice, intracerebroventricular infusion (20 µM) reversibly disrupts memory consolidation without permanent synaptic damage. For longitudinal studies, consider pulsed dosing or lower concentrations (1–10 µM) to minimize off-target effects on cardiac rhythm (via HCN4) .
Q. Can this compound’s lifespan-extending effects in C. elegans be translated to mammalian systems?
In C. elegans, this compound (50 µM) extends lifespan by 18% via cGMP channel inhibition and UPRᴱᴿ activation. However, mammalian HCN channels lack direct cGMP coupling, and this compound’s anti-aging effects may require tax-4 homologs (e.g., TASK channels). Test in murine models using conditional HCN1/2 knockouts and monitor ER stress markers (e.g., CHOP, BiP) .
Methodological Recommendations
- Dosage optimization : Titrate this compound (1–100 µM) across models; IC₅₀ varies by HCN isoform (e.g., 2 µM for HCN1 vs. 20 µM for HCN4) .
- Differentiation protocols : Pair this compound with serum-free media only if supplemented with growth factors (e.g., FGF2) to mitigate proliferation–differentiation trade-offs .
- In vivo delivery : Use osmotic pumps for stable CNS concentrations, avoiding peak doses that impair cardiac function .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
